2-Amino-3-(2-chloropyridin-3-yl)propan-1-ol
Description
2-Amino-3-(2-chloropyridin-3-yl)propan-1-ol is a pyridine derivative featuring a chlorinated pyridinyl ring attached to a propanol backbone with an amino group at the second carbon. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of similar structures in drug development pipelines .
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-amino-3-(2-chloropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-6(2-1-3-11-8)4-7(10)5-12/h1-3,7,12H,4-5,10H2 |
InChI Key |
RHASNKVXGUZBQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CC(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of an amino group onto a chloropyridine ring. Specific methods include reductive amination or nucleophilic substitution reactions.
Reaction Conditions::Reductive Amination: Involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent (e.g., sodium borohydride or lithium aluminum hydride).
Nucleophilic Substitution: The chloropyridine reacts with an amine nucleophile (e.g., ammonia or primary amines) under basic conditions.
Industrial Production:: Industrial-scale production methods are not widely documented, but laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reduction: The ketone group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can undergo substitution reactions with various nucleophiles.
Reductive Amination: Sodium borohydride, methanol, and acidic conditions.
Nucleophilic Substitution: Ammonia, primary amines, and base (e.g., sodium hydroxide).
Major Products:: The major product is the desired 2-amino-3-(2-chloropyridin-3-yl)propan-1-ol.
Scientific Research Applications
3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol is an organic compound with a pyridine ring substituted with a chlorine atom and an amino alcohol functional group. Its molecular formula is C8H11ClN2O, and it has a molecular weight of 186.64 g/mol. This compound is valuable in medicinal chemistry because of its potential biological activities.
Scientific Research Applications
3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol is a crucial intermediate in developing drugs, particularly for neurological disorders. Research shows that this compound interacts effectively with biological targets because of its structural features. The chloropyridinyl group enhances its binding affinity towards specific enzymes and receptors, making it valuable for studying enzyme kinetics and receptor-ligand interactions. These studies are essential for understanding its potential therapeutic effects and optimizing its use in drug development.
The compound's mechanism of action involves interactions with specific molecular targets, facilitated by its amino and hydroxyl groups that allow for hydrogen bonding with enzymes and receptors. This interaction can modulate enzyme activity or receptor binding, contributing to its therapeutic effects.
Use as SHP2 inhibitor
3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol has been used in patents as an SHP2 inhibitor for cancer treatment .
Development of Pyridine Derivatives for Anticancer Activity
Pyridine derivatives with amino and chloro groups have been reported for their anticancer activity .
Mechanism of Action
The exact mechanism of action remains to be fully elucidated. it likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyridinyl Derivatives
Pyridinyl derivatives with halogens (Cl, F, I) at the 2-position exhibit distinct physicochemical and reactivity profiles:
Key Observations :
Pyridinyl vs. Phenyl Backbone Derivatives
Replacing the pyridinyl ring with a phenyl group alters aromaticity and electronic properties:
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol | 1323966-28-4 | C₉H₁₁ClFNO | Chloro-fluorophenyl |
| (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol | N/A | C₁₃H₂₁NO | Bulky tert-butyl group |
Comparison :
- Substituent Impact: The tert-butyl group in (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol enhances lipophilicity, which could improve membrane permeability but reduce solubility .
Functional Group Variations
Propanol vs. Propynol Backbones
- 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol (CAS N/A): The alkyne group in this compound increases rigidity and reactivity, enabling click chemistry applications. Methoxy substituents enhance electron density, contrasting with the electron-withdrawing Cl in the target compound .
Aminoethanol Derivatives
- L-Tryptophanol [(S)-2-Amino-3-(1H-indol-3-yl)propan-1-ol]: The indole ring provides a hydrogen-bond donor/acceptor-rich environment, differing significantly from pyridinyl in π-π stacking and biological target interactions .
Biological Activity
2-Amino-3-(2-chloropyridin-3-yl)propan-1-ol is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and antichlamydial research. This article synthesizes available data from diverse studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a chlorine atom and an amino alcohol moiety. This structural configuration is hypothesized to play a crucial role in its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related pyridine compounds showed varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Escherichia coli | 32 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Studies have indicated that certain derivatives can inhibit the growth of Chlamydia trachomatis, with one study reporting that specific compounds led to a drastic decrease in infectious elementary body formation, suggesting potential as therapeutic agents against chlamydial infections .
Cytotoxicity
In terms of cytotoxicity, various compounds within the same class have been evaluated for their effects on human cell lines. The cytotoxicity was assessed using standard assays, revealing that while some compounds exhibited significant antibacterial activity, they also demonstrated varying levels of toxicity towards human cells.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) | Remarks |
|---|---|---|---|
| Compound D | MRC-5 (fibroblast) | >64 | Non-toxic at tested concentrations |
| Compound E | HeLa (cervical cancer) | 48.50 | Moderate toxicity |
The proposed mechanism of action for this compound involves the activation of ClpP proteases in bacterial cells, leading to impaired protein homeostasis and eventual cell death. This mechanism has been substantiated by in vitro studies showing that the compound effectively disrupts bacterial growth without significantly affecting host cells .
Case Studies
A notable study examined the efficacy of this compound against Chlamydia trachomatis. The researchers synthesized several derivatives and evaluated their antichlamydial activity through immunofluorescent staining and growth assays. The results indicated that these compounds could reduce chlamydial inclusion size and number significantly compared to untreated controls, highlighting their potential as novel therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
